ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 2-methoxyphenoxyacetyl-substituted acetamide group at position 2 and an ethyl ester at position 2. Its synthesis involves modifications of the core scaffold ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1), a key intermediate in generating bioactive thiophene derivatives . Below, we compare its structural, spectral, and biological properties with related analogues.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-24-19(22)17-12-7-6-10-15(12)26-18(17)20-16(21)11-25-14-9-5-4-8-13(14)23-2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQWRFAAGOYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 375.45 g/mol. Its structure features a cyclopentathiophene core substituted with an ethyl ester group and an acetylamino moiety, contributing to its biological profile.
Antitumor Activity
Research has indicated that thiophene derivatives exhibit significant antitumor properties. A study evaluating various derivatives, including this compound, reported an IC50 range from 23.2 to 49.9 μM, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
Thiophene derivatives are also known for their anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models demonstrated that compounds similar to this compound exhibited significant inhibition of inflammation at various doses (10, 20, and 40 mg/kg), with some compounds showing up to 76% protection at higher doses .
Analgesic Properties
In addition to anti-inflammatory effects, these compounds have been evaluated for analgesic activity. In acetic acid-induced writhing response models, certain thiophene derivatives provided notable protection against pain, suggesting that this compound may also have analgesic properties .
Antioxidant Activity
Antioxidant assays have shown that thiophene derivatives can scavenge free radicals effectively. The nitric oxide radical scavenging activity of related compounds indicated IC50 values as low as 25.20 mg/ml, suggesting potential applications in oxidative stress-related conditions .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Modulation of Inflammatory Pathways : It likely inhibits pro-inflammatory cytokines and mediators in inflammatory pathways.
- Radical Scavenging : The presence of functional groups facilitates the donation of electrons to neutralize free radicals.
Study on Antitumor Efficacy
A specific study focused on the synthesis and evaluation of various thiophene derivatives for their antitumor efficacy concluded that compounds with similar structures to this compound showed promising results in reducing tumor growth in vitro and in vivo models .
Evaluation of Anti-inflammatory Activity
Another research effort assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. The findings indicated that certain derivatives significantly reduced swelling compared to control groups, reinforcing the therapeutic potential of this class of compounds .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights critical structural variations and their impacts:
Key Observations:
- Ester Group Influence: Replacement of ethyl with methyl (e.g., Methyl 2-amino-...) reduces molecular weight (~197 vs. ~225 g/mol for ethyl analogues), likely altering lipophilicity and bioavailability .
- Substituent Diversity: The 2-methoxyphenoxy group in the target compound introduces an aromatic ether moiety, contrasting with electron-deficient (e.g., bromofuroyl in MFCD03378343) or bulky groups (e.g., thienopyrimidine in 4a). These modifications impact steric hindrance and electronic interactions, critical for target binding .
- Biological Activity: Thienopyrimidine derivatives (e.g., 4a) exhibit specific enzyme inhibition (Falcipain-2), while amino-substituted intermediates (13b, 2d) serve as precursors for cytotoxic agents .
Spectral and Physical Properties
- Melting Points: Compound 4a has a higher melting point (166–170°C) compared to the base scaffold 1, suggesting increased crystallinity due to the thienopyrimidine-thioacetamide substituent .
- Mass Spectrometry: The target compound’s molecular weight can be extrapolated to ~435 g/mol (C₂₁H₂₃NO₆S), close to 4a (m/z 574 [M+Na]+), but distinct from smaller analogues like 2d (m/z 212 [M+H]+) .
- IR/NMR: Amino-substituted derivatives (2d, 13b) show characteristic NH₂ stretches (3414–3294 cm⁻¹), while acetamide groups (e.g., target compound) would exhibit amide-I bands near 1650 cm⁻¹ .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via multi-step routes involving cyclopenta[b]thiophene core formation followed by functionalization. A key precursor, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is synthesized using the Gewald reaction, which involves cyclocondensation of ketones (e.g., cyclopentanone) with cyanoacetates and elemental sulfur in ethanol under reflux . Subsequent acylation with 2-methoxyphenoxyacetyl chloride or activated derivatives introduces the [(2-methoxyphenoxy)acetyl]amino group. Reaction conditions (solvent, temperature, catalysts) are critical for yield optimization .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers anticipate?
- 1H/13C NMR : The cyclopenta[b]thiophene core exhibits characteristic signals: cyclopentane CH2 protons (δ ~2.2–2.8 ppm) and thiophene ring protons (δ ~6.8–7.5 ppm). The methoxyphenoxy group shows aromatic protons (δ ~6.9–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
- IR : Stretching vibrations for amide N–H (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C–S (~690 cm⁻¹) are diagnostic .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks, with fragmentation patterns confirming substituent loss (e.g., methoxyphenoxy or ester groups) .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed via HPLC (≥98% by area normalization) and melting point determination. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may confirm thermal stability. Impurity profiling (e.g., unreacted starting materials or byproducts) is performed using LC-MS .
Advanced Research Questions
Q. What crystallographic tools and refinement methods are recommended for resolving the compound's three-dimensional structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for handling twinned data or high-resolution datasets . ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry . Key parameters include:
- Hydrogen bonding : Intramolecular N–H···O interactions (e.g., S(6) motifs) stabilize conformation, while intermolecular N–H···S bonds form inversion dimers (R22(8) motifs) .
- Torsion angles : The dihedral angle between the cyclopenta[b]thiophene core and substituents (e.g., ~72.8° for phenyl rings) influences packing efficiency .
Q. How can computational modeling elucidate structure-activity relationships (SAR) for biological targets like NOX4?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to NOX4. Key interactions include:
- Hydrogen bonding between the methoxyphenoxy group and active-site residues (e.g., Arg-96).
- π-Stacking of the thiophene ring with hydrophobic pockets.
- Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification . Experimental validation involves IC50 determination (e.g., GLX351322 has an IC50 of 5 µM for NOX4) and selectivity assays against isoforms like NOX2 .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response curves : Ensure consistency in compound concentration ranges and assay conditions (e.g., cell lines, incubation times).
- Metabolic stability : Assess liver microsome stability to rule out rapid degradation artifacts .
- Off-target profiling : Use panels (e.g., Eurofins Cerep) to identify non-specific interactions. Contradictory data may arise from differences in cell permeability or protein binding .
Q. How do hydrogen bonding and crystal packing influence physicochemical properties?
Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., C(4) chains or D(2) loops) that dictate solubility and melting behavior. For example, strong N–H···S interactions reduce solubility in polar solvents, while weak van der Waals forces dominate in apolar environments .
Methodological Considerations
Q. What experimental protocols optimize the compound’s yield in large-scale synthesis?
Q. How are isotopic labeling (e.g., 13C, 15N) and X-ray crystallography integrated to study dynamic molecular interactions?
Isotopic labeling aids in tracking specific atoms during NMR-based binding studies. Coupled with SC-XRD, this reveals conformational changes upon target binding (e.g., NOX4 active-site flexibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
